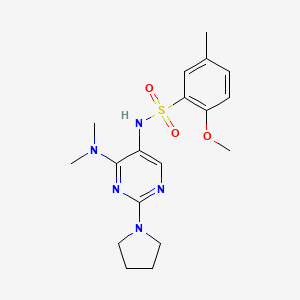

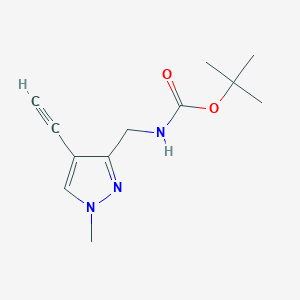

![molecular formula C12H17NO4S B2730667 Tert-butyl [(2-aminophenyl)sulfonyl]acetate CAS No. 1326863-40-4](/img/structure/B2730667.png)

Tert-butyl [(2-aminophenyl)sulfonyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl acetate involves an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The conversion of acetic acid strongly depends on the Brönsted acidity, while the selectivity of tert-butyl acetate is linearly correlated with the ratio of Brönsted and Lewis acid amounts .Scientific Research Applications

Traceless Sulfenate Anion Precatalyst

Tert-butyl phenyl sulfoxide, related to the chemical family of "Tert-butyl [(2-aminophenyl)sulfonyl]acetate," serves as a traceless precatalyst for generating sulfenate anions. This process catalyzes the coupling of benzyl halides to trans-stilbenes, demonstrating a significant improvement in product isolation due to the gaseous byproduct formation, enabling the synthesis of trans-stilbenes with high purity and yield (Zhang et al., 2015).

Radical Cyclization in Organic Synthesis

The radical cyclization of 2-alkynylthioanisoles or -selenoanisoles with sulfinic acids, initiated by tert-butyl hydroperoxide, showcases a broad substrate scope. This reaction leads to the synthesis of 3-(arylsulfonyl)benzothiophenes or -benzoselenophenes under mild conditions, highlighting the versatility of tert-butyl compounds in facilitating complex molecular constructions (Xu et al., 2017).

Synthesis of α-Quaternary α-Amino Acid Derivatives

The conversion of N-(4-nitrobenzene)sulfonyl-alpha-amino acid tert-butyl esters into N-alkyl-alpha-(4-nitrophenyl)-alpha-amino esters through a 'one-pot' process demonstrates the application of tert-butyl compounds in synthesizing alpha-quaternary alpha-amino acid derivatives. This method relies on the asymmetric induction determined by an intermediate non-racemic enolate, showing the compounds' role in asymmetric synthesis (Lupi et al., 2009).

Asymmetric Synthesis and Catalysis

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, with this compound potentially contributing to the preparation of enantiomerically pure compounds. These imines are crucial for the addition of various nucleophiles, demonstrating their broad applicability in synthesizing highly enantioenriched amines (Ellman et al., 2002).

Synthesis of Protected 1,2-Amino Alcohols

Tert-Butanesulfinyl aldimines and ketimines, potentially derivable from compounds like "this compound," are precursors in synthesizing protected 1,2-amino alcohols. These compounds exhibit high yields and diastereoselectivities, highlighting their utility in the efficient production of complex organic molecules (Tang et al., 2001).

properties

IUPAC Name |

tert-butyl 2-(2-aminophenyl)sulfonylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(14)8-18(15,16)10-7-5-4-6-9(10)13/h4-7H,8,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQKIJNFEOGQKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CS(=O)(=O)C1=CC=CC=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2730586.png)

![1-[(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]piperazine;2,2,2-trifluoroacetic acid](/img/structure/B2730590.png)

![6-[2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B2730591.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2730597.png)

![(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B2730601.png)

![2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2730602.png)

![2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2730603.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2730605.png)

![2-Amino-6-(4-fluorobenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2730606.png)